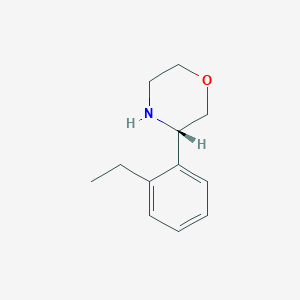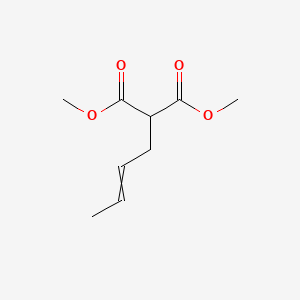
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and but-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with but-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with other biomolecules.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of propanedioic acid, with ethyl groups instead of methyl groups.
Dimethyl 2-(prop-2-yn-1-yl)propanedioate: A related compound with a prop-2-yn-1-yl group instead of a but-2-en-1-yl group.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
dimethyl 2-but-2-enylpropanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
JFDGGUKORQBGCJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11742530.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742540.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742543.png)

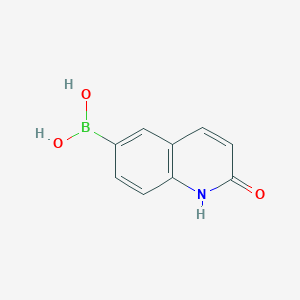
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742551.png)
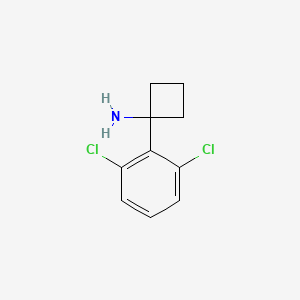
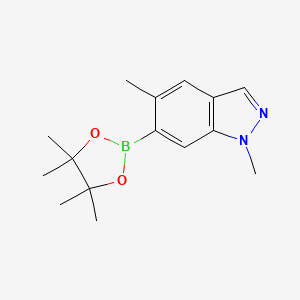
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742593.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)

